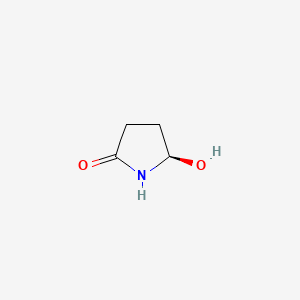
(R)-5-Hydroxy-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-5-Hydroxy-2-pyrrolidinone is a natural product found in Pteridium aquilinum and Condea verticillata with data available.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the potential of (R)-5-Hydroxy-2-pyrrolidinone derivatives in cancer treatment. A notable study identified highly functionalized 5-hydroxy-2H-pyrrol-2-ones with promising antitumoral effects against estrogen receptor-positive breast cancer cells. These compounds demonstrated a unique mechanism of action that could complement existing therapies like tamoxifen, suggesting a synergistic effect when used in combination treatments .
Table 1: Antitumoral Activity of this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 35 | ER+ Breast Cancer | 12 | Inhibition of ERα activity |
| Compound 21 | A549 Lung Cancer | 15 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. Compounds derived from this structure exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. For instance, a study reported that specific derivatives showed minimal inhibitory concentrations comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Compound ID | Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound 21 | Staphylococcus aureus | 2 | Selective Antimicrobial |
| Compound 18 | Klebsiella pneumoniae | >64 | No Activity |
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that enhance its pharmacological properties. Techniques such as in-silico modeling and phenotypic screening have been employed to optimize the synthesis and evaluate the biological activity of its derivatives. The ability to modify substituents on the pyrrolidinone ring allows for the development of compounds with tailored activities against specific targets .
Case Study: Breast Cancer Treatment
In a preclinical study, researchers synthesized several derivatives of this compound and evaluated their effects on ER-positive breast cancer cell lines. The leading compound demonstrated significant inhibition of cell proliferation and induced apoptosis through modulation of estrogen receptor signaling pathways . This finding underscores the potential for developing new therapeutic strategies targeting hormonal pathways in breast cancer.
Case Study: Antimicrobial Resistance
Another research effort focused on addressing antimicrobial resistance by testing this compound derivatives against resistant strains of Staphylococcus aureus. The results indicated that certain derivatives not only inhibited bacterial growth but also exhibited low cytotoxicity towards human cells, suggesting their viability as therapeutic agents .
Propiedades
Número CAS |
168111-92-0 |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.1 g/mol |
Nombre IUPAC |
(5R)-5-hydroxypyrrolidin-2-one |
InChI |
InChI=1S/C4H7NO2/c6-3-1-2-4(7)5-3/h3,6H,1-2H2,(H,5,7)/t3-/m1/s1 |
Clave InChI |
WBGWUCXEMSSZJL-GSVOUGTGSA-N |
SMILES |
C1CC(=O)NC1O |
SMILES isomérico |
C1CC(=O)N[C@@H]1O |
SMILES canónico |
C1CC(=O)NC1O |
Sinónimos |
(R)-5-hydroxypyrrolidin-2-one 5-hydroxypyrrolidin-2-one |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















